![molecular formula C18H23N3O6S B558301 Boc-His(Tos)-OH CAS No. 35899-43-5](/img/structure/B558301.png)
Boc-His(Tos)-OH
Overview
Description
Boc-His(Tos)-OH, also known as N-α-t.-Boc-N-im-tosyl-L-histidine, is a histidine derivative . It is a standard building block for the introduction of histidine amino-acid residues by Boc SPPS . The molecular formula of Boc-His(Tos)-OH is C18H23N3O6S, and it has a molecular weight of 409.5 g/mol .
Molecular Structure Analysis
The IUPAC name of Boc-His(Tos)-OH is (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI string and the canonical SMILES string are also provided for further structural analysis .
Physical And Chemical Properties Analysis
Boc-His(Tos)-OH is a white to slight yellow to beige powder . It is clearly soluble in ethanol .
Scientific Research Applications
Peptide Synthesis
Boc-His(Tos)-OH is commonly used in the synthesis of peptides. It allows for the selective formation of peptide bonds without unwanted side reactions. The Boc group protects the amino group during the coupling process and can be removed under acidic conditions without affecting other parts of the molecule .
Chemoselective Protection
Researchers have utilized Boc-His(Tos)-OH for chemoselective protection of amines and amino acids. This process is crucial for creating complex molecules without altering sensitive functional groups .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-His(Tos)-OH can be used for coupling reactions with other protected amino acids to form peptides on a solid support, simplifying purification and allowing for automation of the synthesis process .
Improving Difficult Couplings
Boc-His(Tos)-OH can be used with BOP activation to improve difficult couplings in peptide synthesis, avoiding detosylation issues that may arise with other reagents .
properties
IUPAC Name |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLJSEPKYJSEHW-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424176 | |
Record name | Boc-His(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-His(Tos)-OH | |
CAS RN |
35899-43-5 | |
Record name | Boc-His(Tos)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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